2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%
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Overview
Description
2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid (2CMP5MBA) is a phenolic compound that is widely used in scientific research. It is a versatile compound that has many applications in both biochemical and physiological studies.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is used in the study of enzyme catalysis, protein-ligand interactions, and other biochemical studies. In addition, it has been used in cell culture studies to examine the effects of various compounds on cell growth and viability. It has also been used in studies of the effects of drugs on the nervous system, as well as in studies of the effects of various compounds on gene expression.
Mechanism of Action
2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is believed to act as an inhibitor of enzymes that are involved in the synthesis of proteins. In particular, it has been found to inhibit the activity of cyclooxygenase and lipoxygenase enzymes. In addition, it has been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. In addition, it has been found to reduce the levels of certain hormones, such as cortisol, and to reduce the levels of certain neurotransmitters, such as serotonin.
Advantages and Limitations for Lab Experiments
2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive, and it is easy to synthesize in the laboratory. In addition, it is highly soluble in water, which makes it easy to work with in the lab. On the other hand, it is a relatively unstable compound, and it can decompose over time if not stored properly.
Future Directions
There are several potential future directions for research involving 2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%. One potential direction is to investigate the effects of 2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% on other types of cancer cells. In addition, further research could be conducted to examine the effects of 2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% on other physiological processes, such as the immune system. Finally, further research could be conducted to examine the potential therapeutic applications of 2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%, such as its use as an anti-inflammatory agent or as an anti-cancer drug.
Synthesis Methods
2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is synthesized from 5-chloro-2-methoxybenzoic acid (5C2MBA) and 2-methoxy-5-methoxybenzoic acid (2M5MBA). The two compounds are reacted together in a condensation reaction in the presence of an acid catalyst such as sulfuric acid. The reaction results in the formation of 2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% as a product.
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-10-4-5-11(13(8-10)15(17)18)12-7-9(16)3-6-14(12)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZHHPBIXSMLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681185 |
Source
|
Record name | 5'-Chloro-2',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1184418-15-2 |
Source
|
Record name | 5'-Chloro-2',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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